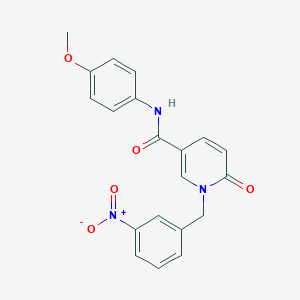
N-(4-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The methoxy group, on the other hand, is electron-donating, which could make the compound more susceptible to electrophilic attack .Aplicaciones Científicas De Investigación
Synthetic Applications and Methodologies
Amidine Protection for Solution Phase Library Synthesis
The reagent 4-methoxybenzyl-4-nitrophenylcarbonate, related to the chemical structure , has been utilized for the N-protection of amidinonaphthol. This process facilitates the multiparallel solution phase synthesis of substituted benzamidines due to the ease of introducing the 4-methoxybenzyloxycarbonyl group and the mildness of deprotection conditions. This methodology supports the creation of diverse chemical libraries for further pharmacological evaluation (Bailey et al., 1999).
Pharmacological Applications
Antidiabetic Screening of Dihydropyrimidine Derivatives
Research into N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which share structural similarities with the query compound, demonstrated potential antidiabetic properties through in vitro α-amylase inhibition assays. This highlights the compound's relevance in the development of new antidiabetic drugs (Lalpara et al., 2021).
Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives
The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their further processing into pyrazolo[1,5-a]pyrimidine derivatives underscores the compound's potential in developing anticancer agents. Initial screening against Ehrlich Ascites Carcinoma (EAC) cells has shown promising cytotoxic activity, indicating a path for cancer treatment research (Hassan et al., 2014).
Chemical Synthesis and Characterization
Synthesis of Optically Active Nicardipine
A study involving the synthesis of optically active nicardipine, a calcium channel blocker, from compounds structurally related to the query demonstrates the applicability of these chemicals in synthesizing clinically relevant drugs. This research further indicates the versatility of dihydropyridine derivatives in medicinal chemistry (Shibanuma et al., 1980).
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and the specific functional groups present. For example, compounds containing nitro groups can be explosive under certain conditions. Always refer to the material safety data sheet (MSDS) for specific safety information .
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-28-18-8-6-16(7-9-18)21-20(25)15-5-10-19(24)22(13-15)12-14-3-2-4-17(11-14)23(26)27/h2-11,13H,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADJHYZOXWPXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

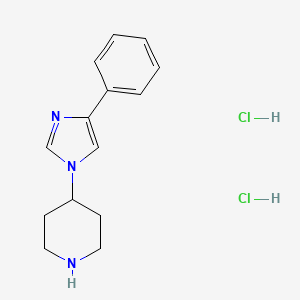

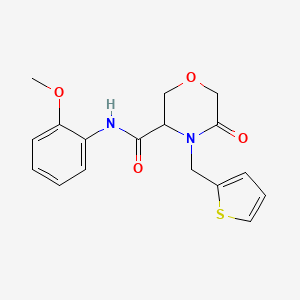
![2-ethyl-1-phenethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2751522.png)
![3-Methyl-6-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2751523.png)
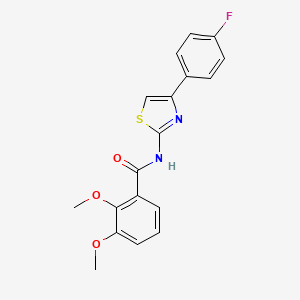
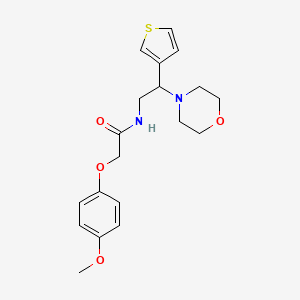

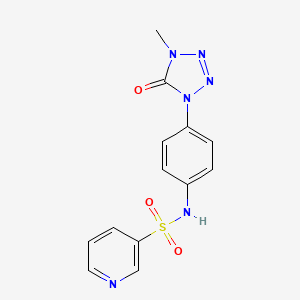
![N-(5-chloropyridin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2751534.png)

![3-[(4-Chlorophenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one](/img/structure/B2751537.png)

